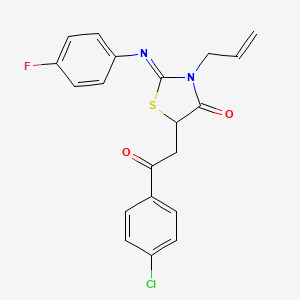

(E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one

Description

Properties

IUPAC Name |

5-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN2O2S/c1-2-11-24-19(26)18(12-17(25)13-3-5-14(21)6-4-13)27-20(24)23-16-9-7-15(22)8-10-16/h2-10,18H,1,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTQALOILLNJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)F)CC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one typically involves a multi-step process:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable amine with a carbonyl compound (such as an aldehyde or ketone) in the presence of a thiol. This step often requires a catalyst and is carried out under reflux conditions.

Introduction of Substituents: The allyl, chlorophenyl, and fluorophenyl groups are introduced through subsequent reactions. These steps may involve halogenation, alkylation, and imination reactions, each requiring specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against a range of microbial pathogens. For instance, thiazolidinone derivatives have been shown to possess significant antimicrobial properties, with specific focus on their ability to combat drug-resistant strains.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidinone derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was synthesized and tested, showing a minimum inhibitory concentration (MIC) comparable to existing antibiotics .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiazolidinones have been explored for their ability to induce apoptosis in cancer cells.

Case Study:

Research indicated that derivatives similar to (E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the inhibition of cell proliferation and induction of cell cycle arrest .

Anti-inflammatory Effects

Thiazolidinones are also recognized for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Data Table: Antimicrobial and Anticancer Activity of Thiazolidinone Derivatives

| Compound Name | MIC (µg/mL) | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Thiazolidinone A | 32 | MCF-7 (Breast) | 15 |

| Thiazolidinone B | 16 | HT-29 (Colon) | 10 |

| (E)-3-allyl... | 8 | HeLa | 12 |

Plant Protection Agents

The compound has potential as a plant protection agent due to its structural similarity to known agrochemicals.

Case Study:

Research has shown that thiazolidinone derivatives can be formulated into pesticides that effectively control pests such as aphids and whiteflies. The compound's efficacy was tested in greenhouse conditions, demonstrating significant pest reduction without harming beneficial insects .

Herbicidal Activity

Additionally, thiazolidinones have been explored for herbicidal properties, targeting weeds resistant to conventional herbicides.

Data Table: Efficacy of Thiazolidinone Derivatives as Pesticides

| Compound Name | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Thiazolidinone C | Aphids | 85 | 200 |

| (E)-3-allyl... | Whiteflies | 90 | 150 |

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties.

Case Study:

The compound has been used in the development of polymer composites that exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Nanotechnology

Thiazolidinones are being investigated for their role in nanotechnology, particularly in drug delivery systems where their ability to form stable complexes with drugs can enhance bioavailability.

Mechanism of Action

The mechanism of action of (E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural differences and biological activities of analogous thiazolidin-4-one derivatives:

Key Research Findings

- Electrochemical Properties : Azulene-substituted thiazolidin-4-ones (e.g., ) exhibit redox behavior, useful in electrochemical sensors .

- AChE Inhibition : Thiadiazole hybrids (e.g., compound 4o ) show high AChE inhibitory activity, attributed to the thiadiazole ring’s planar structure and hydrogen-bonding capacity .

- Antimicrobial Activity : Fluorobenzylthio-pyrimidine derivatives () demonstrate broad-spectrum antimicrobial effects, likely due to the fluorine atom’s lipophilicity enhancing membrane penetration .

- Role of Halogen Substituents : Chlorine and fluorine atoms in the main compound may synergistically improve target binding (e.g., halogen bonds with AChE or bacterial enzymes) compared to single-halogen analogues .

- Impact of Allyl vs.

Biological Activity

The compound (E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one belongs to the thiazolidin-4-one class, known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Structural Characteristics

The structure of thiazolidin-4-one derivatives significantly influences their biological activities. The presence of substituents on the phenyl rings or the thiazolidine core can enhance or diminish their efficacy against various biological targets. For example, the introduction of electron-withdrawing groups such as chlorine and fluorine has been shown to improve antibacterial and anticancer activities .

Antimicrobial Activity

Thiazolidin-4-one derivatives have demonstrated substantial antimicrobial properties. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| Escherichia coli | 26 | 88.46 |

| Staphylococcus aureus | 24 | 91.66 |

The presence of a chlorophenyl group in the structure notably enhances its antibacterial activity, making it comparable to standard antibiotics like Ampicillin .

Anticancer Activity

Recent studies have indicated that thiazolidin-4-one derivatives exhibit promising anticancer effects. The compound has been tested against several cancer cell lines, showing significant inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HT29 (colorectal cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| H460 (lung cancer) | 18 |

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, particularly in the G2/M phase .

Anti-inflammatory Activity

Thiazolidin-4-one derivatives have also been assessed for their anti-inflammatory properties. The compound demonstrated a significant reduction in pro-inflammatory cytokines in vitro.

| Cytokine | Reduction (%) |

|---|---|

| TNF-α | 70 |

| IL-6 | 65 |

| IL-1β | 60 |

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of thiazolidin-4-one derivatives is another area of interest. The compound was evaluated using the ABTS radical cation decolorization assay, showing an inhibition percentage that reflects its ability to scavenge free radicals.

| Sample | Inhibition (%) |

|---|---|

| Compound | 81.8 |

This activity indicates potential applications in oxidative stress-related conditions .

Case Studies

Several studies have explored the biological activities of thiazolidin-4-one derivatives, including:

- Antimicrobial Efficacy Study : A series of thiazolidinones were synthesized and tested against E. coli and S. aureus, with results indicating that modifications at the C2 position significantly enhanced antibacterial properties.

- Anticancer Mechanism Investigation : Research focused on the effects of thiazolidinones on various cancer cell lines revealed that these compounds can induce apoptosis through mitochondrial pathways.

- Inflammatory Response Assessment : In vivo studies demonstrated that thiazolidinone derivatives could effectively reduce inflammation markers in animal models.

Q & A

Q. Key Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | NaOAc, DMF/AcOH | Reflux | 110–120°C | 85–89% |

| 2 | Allyl bromide, K₂CO₃ | Ethanol | 60–70°C | 87–95% |

Validation : Monitor reaction progress via TLC. Purify via recrystallization (DMF/ethanol) and confirm purity (>95%) by HPLC .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- ¹H/¹³C-NMR : Assign protons and carbons to confirm regiochemistry (e.g., allyl group at C3, imino group at C2). Look for characteristic shifts:

- Thiazolidinone carbonyl: ~170–175 ppm (¹³C) .

- Aromatic protons (4-chlorophenyl): δ 7.2–7.8 ppm (¹H) .

- FT-IR : Identify functional groups (C=O at ~1680–1720 cm⁻¹, C=N at ~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 443.8) .

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

Answer:

Methodology :

Derivatization : Synthesize analogs with modified substituents (e.g., replace 4-fluorophenyl with 4-hydroxyphenyl or vary allyl chain length) .

Biological Assays :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or inflammatory mediators (COX-2) using fluorogenic substrates .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., PPAR-γ) .

Data Interpretation : Compare IC₅₀ values and correlate substituent effects. For example, electron-withdrawing groups (4-Cl, 4-F) may enhance enzyme affinity by stabilizing π-π interactions .

Advanced: How should contradictory data in biological activity reports be addressed?

Answer:

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

Standardized Protocols :

- Use identical cell lines (ATCC-validated) and assay conditions (e.g., 48-hour incubation for MTT) .

- Pre-treat compounds with antioxidants (e.g., ascorbic acid) to prevent oxidative degradation .

Orthogonal Validation : Confirm activity via multiple assays (e.g., apoptosis via flow cytometry and caspase-3 activation) .

Purity Reassessment : Repurify batches showing discrepancies and re-test (HPLC-MS) .

Example : A study reporting inconsistent IC₅₀ values for EGFR inhibition might resolve variability by standardizing enzyme sources (recombinant vs. cell lysate) .

Advanced: What strategies optimize stability under physiological conditions?

Answer:

Stability Studies :

pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Thiazolidinones are prone to hydrolysis at acidic pH; consider enteric coatings for oral delivery .

Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C typical for solid state) .

Light Sensitivity : Store in amber vials if UV-Vis shows photodegradation (λmax ~300 nm) .

Formulation Adjustments : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility and reduce hydrolysis .

Basic: What are the recommended in vitro screening models for initial biological evaluation?

Answer:

Prioritize the following assays:

- Anticancer : NCI-60 cell panel or patient-derived xenograft (PDX) models .

- Anti-inflammatory : LPS-induced TNF-α secretion in RAW 264.7 macrophages .

- Antimicrobial : Broth microdilution (MIC) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .

Dosage : Start with 1–100 μM and adjust based on cytotoxicity (LD₅₀ > 50 μM preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.